molecular formula C12H17BO3 B1344667 4-Hexanoylphenylboronic acid CAS No. 1106677-24-0

4-Hexanoylphenylboronic acid

Cat. No.: B1344667
CAS No.: 1106677-24-0
M. Wt: 220.07 g/mol
InChI Key: MDARDEFCXPDTJR-UHFFFAOYSA-N
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Description

4-Hexanoylphenylboronic acid is a boronic acid derivative with the CAS Number: 1106677-24-0 and Linear Formula: C12H17BO3 . It has a molecular weight of 220.08 . It is a solid substance that is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H17BO3/c1-2-3-4-5-12(14)10-6-8-11(9-7-10)13(15)16/h6-9,15-16H,2-5H2,1H3 . This indicates that the molecule consists of a hexanoyl group attached to a phenylboronic acid group .


Physical and Chemical Properties Analysis

This compound is a solid substance that is stored at room temperature in an inert atmosphere .

Scientific Research Applications

1. Plant Defense and Metabolic Alteration

Hexanoic acid (Hx), a related compound to 4-Hexanoylphenylboronic acid, has been studied for its role in inducing resistance in plants against pathogens. It's shown to provoke molecular changes that may trigger the plant's defensive response through alterations in the mevalonic and linolenic pathways and enhancing the emission of volatile compounds. This indicates its potential in agricultural applications for disease resistance in crops (Llorens et al., 2016).

2. Material Science and Analytical Chemistry

4-Vinylphenylboronic acid-functionalized graphene oxide, a material closely related to this compound, has been developed and used as a matrix for the selective enrichment and analysis of small-molecule compounds with vicinal diols by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). This indicates the material's utility in the field of analytical chemistry for the efficient ionization of target molecules (Zhang et al., 2015).

3. Glycoconjugate Recognition

A new class of carbohydrate-binding boronic acids has been developed, which are more soluble and capable of complexing glycosides in neutral water. This is significant because it expands the potential of boronic acids toward the selective recognition of cell-surface glycoconjugates, which is crucial for medical diagnostics and therapeutic interventions (Dowlut & Hall, 2006).

4. Bioorthogonal Chemistry

The reaction of 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solution leads to a stable product suitable for bioorthogonal coupling reactions. This reaction is orthogonal to protein functional groups and withstands conditions for protein conjugation, indicating its potential in bioconjugation and drug delivery systems (Dilek et al., 2015).

5. Hexanoic Acid Production in Yeast

Hexanoic acid, which is structurally related to this compound, has been produced in yeast by constructing biosynthetic pathways. This is significant for industrial applications as hexanoic acid is a precursor for fine chemistry, indicating potential uses in material science and industrial chemistry (Cheon et al., 2014).

Safety and Hazards

The safety information for 4-Hexanoylphenylboronic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 4-Hexanoylphenylboronic acid are not mentioned in the search results, boronic acids in general are increasingly utilized in diverse areas of research . This includes their interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications .

Biochemical Analysis

Biochemical Properties

4-Hexanoylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the design of sensors and drug delivery systems. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . Additionally, this compound can interact with glycoproteins and glycolipids, influencing their function and stability.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can affect various cellular processes, including cell growth, differentiation, and apoptosis. Furthermore, the compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with biomolecules containing hydroxyl groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For instance, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, altering their activity and, consequently, the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as modulating enzyme activity and influencing cell signaling pathways . High doses can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, which can lead to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular function and potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can also affect its overall activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Additionally, this compound can localize to the cytoplasm, where it can modulate enzyme activity and cell signaling pathways.

Properties

IUPAC Name

(4-hexanoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3/c1-2-3-4-5-12(14)10-6-8-11(9-7-10)13(15)16/h6-9,15-16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDARDEFCXPDTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)CCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629666
Record name (4-Hexanoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1106677-24-0
Record name (4-Hexanoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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